molecular formula C7H14O2 B12732152 2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4S)- CAS No. 17226-63-0

2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4S)-

Cat. No.: B12732152
CAS No.: 17226-63-0
M. Wt: 130.18 g/mol
InChI Key: NWXXKKDLGZLEGH-NKWVEPMBSA-N
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Description

2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4S)- is an organic compound with the molecular formula C7H14O2. It is a stereoisomer of 2-isopropyl-4-methyl-1,3-dioxolane, characterized by its specific (2R,4S) configuration. This compound is part of the dioxolane family, which are cyclic acetals commonly used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4S)- typically involves the reaction of acetone with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The stereochemistry of the product is controlled by the choice of catalyst and reaction conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: It can be reduced to form alcohols.

    Substitution: The dioxolane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols.

    Substitution: Results in substituted dioxolane derivatives.

Scientific Research Applications

2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4S)- has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4S)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4R)-
  • 2-Propyl-4-methyl-1,3-dioxolane
  • 1,3-Dioxolane, 2-ethyl-4-methyl-

Uniqueness

2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4S)- is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological molecules. This stereoisomer may exhibit different physical and chemical properties compared to its counterparts, making it valuable for specific applications in research and industry.

Properties

CAS No.

17226-63-0

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

(2R,4S)-4-methyl-2-propan-2-yl-1,3-dioxolane

InChI

InChI=1S/C7H14O2/c1-5(2)7-8-4-6(3)9-7/h5-7H,4H2,1-3H3/t6-,7+/m0/s1

InChI Key

NWXXKKDLGZLEGH-NKWVEPMBSA-N

Isomeric SMILES

C[C@H]1CO[C@H](O1)C(C)C

Canonical SMILES

CC1COC(O1)C(C)C

Origin of Product

United States

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